molecular formula C7H7N3 B1590514 3,5-Diaminobenzonitrile CAS No. 33786-93-5

3,5-Diaminobenzonitrile

Cat. No.: B1590514
CAS No.: 33786-93-5
M. Wt: 133.15 g/mol
InChI Key: PWINPIZUWNKSPS-UHFFFAOYSA-N
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Description

3,5-Diaminobenzonitrile is an organic compound with the molecular formula C7H7N3. It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 3 and 5 positions on the benzene ring. This compound is a solid at room temperature and is commonly used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diaminobenzonitrile can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitrobenzonitrile using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a pressure of 1-2 atmospheres .

Another method involves the nitration of 3,5-diaminotoluene followed by oxidation to form this compound. This process requires careful control of reaction conditions to prevent over-oxidation and degradation of the product .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. Safety measures are crucial due to the potential hazards associated with the handling of nitrating agents and hydrogen gas .

Mechanism of Action

The mechanism of action of 3,5-diaminobenzonitrile involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diaminobenzonitrile is unique due to the specific positioning of its amino groups, which allows for distinct reactivity and interaction with other molecules. This positioning makes it particularly useful in the synthesis of complex organic compounds and in various industrial applications .

Properties

IUPAC Name

3,5-diaminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWINPIZUWNKSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512525
Record name 3,5-Diaminobenzonitrile
Source EPA DSSTox
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33786-93-5
Record name 3,5-Diaminobenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diaminobenzonitrile
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Record name 3,5-Diaminobenzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 210 grams of stannous chloride dihydrate in 590 ml. of concentrated hydrochloric acid is added portionwise 25 grams of 3,5 -dinitrobenzonitrile. The mixture is stirred for three hours at room temperature, then cooled to 0° in an ice-salt bath and a cold 50% sodium hydroxide solution added to the mixture until the mixture is strongly basic. During the addition the temperature is kept below 5°.
[Compound]
Name
stannous chloride dihydrate
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 3,5-dinitrobenzonitrile (5.0 g, 25.89 mmol) in 20 mL of HCl 1M, was added SnCl2 (34.4 g, 7 eq). The reaction mixture was stirred at room temperature for 2 h and then cooled to 0° C. The mixture was made alkaline with a 50% aqueous solution of NaOH and the precipitate was removed by filtration. The filtrate was extracted with ethyl acetate and the combined organic layers were evaporated. The residue and the precipitate were purified by flash chromatography on silica gel (DCM/MeOH//95/5) to yield expected compound as an orange solid (1.95 g, 57% yield). m/z (ESI) 134.0 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
34.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

Synthesis routes and methods III

Procedure details

20% Pd(OH)2 (0.13 g) was added to a stirred suspension of 3,5-dinitrobenzonitrile (0.50 g, 2.59 mmol, 1 eq, Aldrich) in 10 ml EtOH. A H2 balloon was added. After stirring over the weekend the mixture was filtered through Celite. The filter cake was rinsed with EtOH (×3). The organics were removed in vacuo. The residue was stirred in CHCl3 and the resulting mixture was filtered (×3). The CHCl3 fractions were combined, and the solvent was removed in vacuo to yield crude 3,5-diaminobenzonitrile.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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